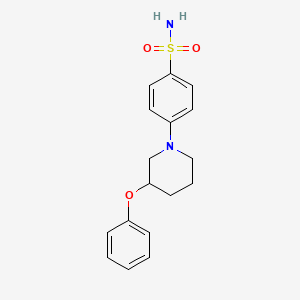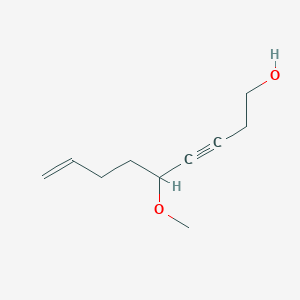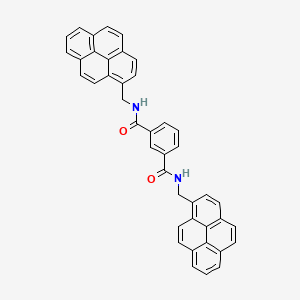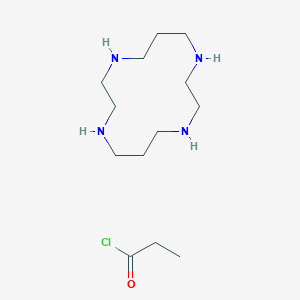![molecular formula C16H21NO B14222202 2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide CAS No. 828252-52-4](/img/structure/B14222202.png)
2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide is an organic compound characterized by its unique structure, which includes a cyclohexene ring, a phenylethyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide typically involves the reaction of cyclohex-1-en-1-ylamine with (1R)-1-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to maximize the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, hydroxides, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohex-1-en-1-one derivatives or phenylacetic acid.
Reduction: Formation of cyclohex-1-en-1-ylamine or phenylethylamine derivatives.
Substitution: Formation of substituted acetamides with various functional groups.
Aplicaciones Científicas De Investigación
2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclohex-1-en-1-yl)ethan-1-amine
- ®-5-(Prop-1-en-2-yl)cyclohex-2-enone
- 1-Cyclohex-1-en-1-ylbenzene
Uniqueness
2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
828252-52-4 |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
2-(cyclohexen-1-yl)-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C16H21NO/c1-13(15-10-6-3-7-11-15)17-16(18)12-14-8-4-2-5-9-14/h3,6-8,10-11,13H,2,4-5,9,12H2,1H3,(H,17,18)/t13-/m1/s1 |
Clave InChI |
ZZABACABEZAFSK-CYBMUJFWSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC(=O)CC2=CCCCC2 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)CC2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)



![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)


![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)

![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)
